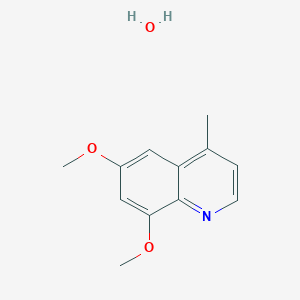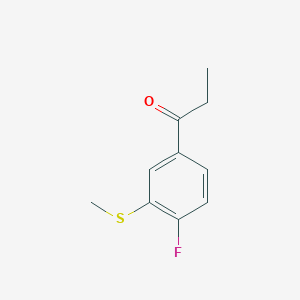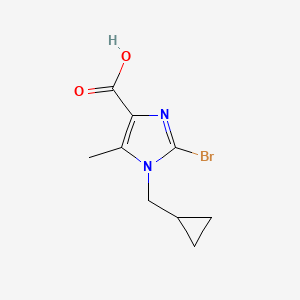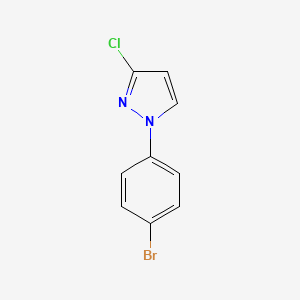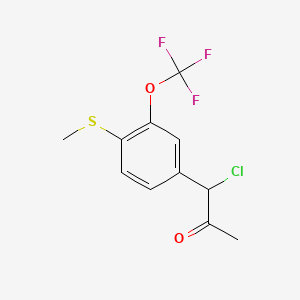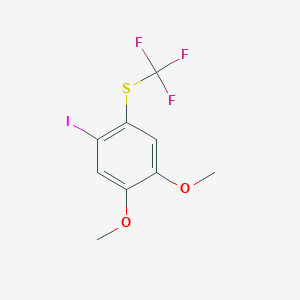
4'-(Difluoromethyl)-5'-(1-fluorocyclopropyl)-4-iodo-2'-methyl-2'H-1,3'-bipyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluorocyclopropyl group, an iodine atom, and a methyl group attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
The synthesis of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the bipyrazole core, followed by the introduction of the difluoromethyl, fluorocyclopropyl, iodine, and methyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and fluorinating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
化学反応の分析
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The difluoromethyl and fluorocyclopropyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
類似化合物との比較
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
These compounds share structural similarities, such as the presence of a fluorocyclopropyl group, but differ in other functional groups and overall structure. The uniqueness of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C11H10F3IN4 |
|---|---|
分子量 |
382.12 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-(1-fluorocyclopropyl)-5-(4-iodopyrazol-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H10F3IN4/c1-18-10(19-5-6(15)4-16-19)7(9(12)13)8(17-18)11(14)2-3-11/h4-5,9H,2-3H2,1H3 |
InChIキー |
SERPDXVKICKFJQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2(CC2)F)C(F)F)N3C=C(C=N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

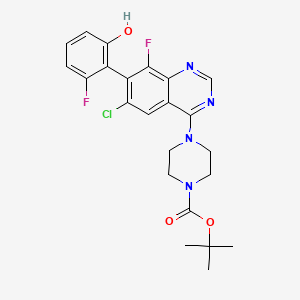
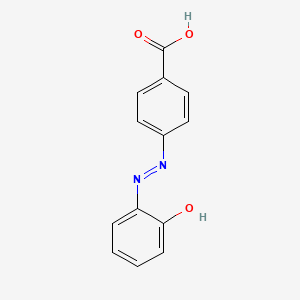

![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
